2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine
Description
Properties
Molecular Formula |
C8H11N5S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-(4-propan-2-yl-1,2,4-triazol-3-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C8H11N5S/c1-5(2)13-4-10-12-7(13)8-11-6(9)3-14-8/h3-5H,9H2,1-2H3 |
InChI Key |
JNWDNWXWRGQDCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NN=C1C2=NC(=CS2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine typically involves the construction of the 1,2,4-triazole ring followed by its functionalization with the thiazol-4-amine group. Two principal approaches are documented:
- Cyclodehydration of thiosemicarbazide intermediates under basic conditions to form substituted 1,2,4-triazoles.
- Transformation of thioureas or thioamides into 1,2,4-triazolyl amines via thiophile-promoted cyclization.
Cyclodehydration of Thiosemicarbazides
A robust method involves the preparation of thiosemicarbazide intermediates from acyl hydrazides, followed by cyclodehydration to yield 3-mercapto-4,5-disubstituted-1,2,4-triazoles. Subsequent alkylation with appropriate alkyl halides introduces the isopropyl substituent at the 4-position of the triazole ring.
Typical reaction conditions include:
- Base-mediated cyclodehydration (e.g., using sodium hydroxide or potassium carbonate).
- Alkylation in polar aprotic solvents like acetonitrile.
- Use of triethylamine as a base to facilitate alkylation.
This approach yields high purity final products (>97%) confirmed by UPLC-MS, HRMS, and NMR spectroscopy.
Thiourea-to-Triazole Conversion via Thiophile-Promoted Cyclization
Another synthetic route involves:
- Preparation of 1,3-disubstituted thioureas by reacting amines with isothiocyanates.
- Use of thiophiles such as mercury(II) acetate (Hg(OAc)2) to promote the conversion of thioureas into carbodiimides.
- Subsequent reaction with formylhydrazide to cyclize into 1,2,4-triazol-3-yl amines.
This method provides regioselective formation of triazolyl amines and is optimized by controlling reaction time (typically 2 hours) and reagent equivalents (e.g., 2.5 equivalents of formylhydrazide) to achieve yields up to 91%.
Specific Preparation of this compound
While direct literature on this exact compound is limited, the synthesis can be inferred by integrating the above methods:
- Synthesize the 4-isopropyl-1,2,4-triazole core by alkylation of the triazole intermediate with isopropyl halide.
- Couple or substitute the 3-position of the triazole ring with a thiazol-4-amine moiety, potentially via nucleophilic substitution or cross-coupling reactions.
- Purification typically involves silica gel chromatography using solvents such as ethyl acetate, acetone mixtures, or methanol-dichloromethane systems.
Data Tables Summarizing Preparation Conditions and Yields
Experimental Notes and Observations
- The choice of thiophile is critical in the thiourea-to-triazole conversion; mercury(II) acetate outperforms other mercury salts and Mukaiyama reagent in yield and selectivity.
- Alkylation steps for introducing the isopropyl group require careful control of base and solvent to avoid side reactions.
- Purification by silica gel chromatography is routinely employed, with solvent polarity adjusted to optimize separation of the target compound from by-products.
- Reaction monitoring by LCMS and NMR is essential for confirming intermediate formation and final product purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their properties:
Key Structural and Functional Differences:
Core Heterocycles :
- The target compound combines triazole and thiazole rings, whereas analogs like Z9 and B5 incorporate dioxane or imidazopyridine systems. Thiazole’s electron-rich nature may enhance binding to cysteine proteases or kinases compared to pyridine-based analogs .
- Pyridine-containing derivatives (e.g., 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine) exhibit planar geometries favoring π-stacking interactions, while thiazole derivatives may adopt distinct conformations .
Substituent Effects: The thioether group in Z9 and B5 introduces flexibility and sulfur-mediated interactions, critical for cathepsin X inhibition. In contrast, the amine group in the target compound may enable hydrogen bonding with acidic residues in target proteins.
Biological Activity :
- Z9’s efficacy in tumor models highlights the importance of the triazole-thioether motif in targeting lysosomal enzymes .
- The absence of a thioether or dioxane group in the target compound suggests divergent biological targets, possibly kinases or GPCRs, as seen in related thiazole-amine derivatives .
Biological Activity
2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine is a heterocyclic compound notable for its dual triazole and thiazole ring structure. This unique configuration enhances its biological activity, making it a subject of interest in medicinal chemistry for potential therapeutic applications. Research has indicated various biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.
The compound's molecular characteristics are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C8H11N5S |
| Molecular Weight | 209.27 g/mol |
| IUPAC Name | 2-(4-propan-2-yl-1,2,4-triazol-3-yl)-1,3-thiazol-4-amine |
| InChI Key | JNWDNWXWRGQDCS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=NN=C1C2=NC(=CS2)N |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For instance, it has been shown to inhibit enzymes that are essential for the synthesis of vital biomolecules, thus exerting its antimicrobial and anticancer effects .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Studies have demonstrated that derivatives of thiazole and triazole compounds often show efficacy against various bacterial strains. For example, a related study indicated that thiazole derivatives had minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL against Gram-positive and Gram-negative bacteria .
Antifungal Activity
The presence of both triazole and thiazole rings enhances antifungal activity. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately fungal cell death .
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . A structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring could enhance cytotoxicity against specific cancer cell lines .
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various thiazole derivatives, it was found that compounds similar to this compound demonstrated potent activity against both Staphylococcus aureus and Escherichia coli. The results indicated that the presence of isopropyl groups significantly contributed to enhanced antimicrobial properties .
Study 2: Anticancer Potential
A detailed investigation into the anticancer effects of triazole-thiazole hybrids included this compound as a lead compound. The study reported an IC50 value indicating potent cytotoxicity against HT29 colon cancer cells. Molecular dynamics simulations suggested that the compound interacts with Bcl-2 protein primarily through hydrophobic contacts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-isopropyl-4H-1,2,4-triazol-3-yl)thiazol-4-amine, and how can intermediates be optimized for yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, thiourea intermediates (e.g., 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-aryl thioureas) can be cyclized under acidic conditions to form thiazole-triazole hybrids . Optimization involves adjusting reaction time (5–24 hours), temperature (60–100°C), and catalysts (e.g., Pd₂(dba)₃/BINAP for cross-coupling steps) .
- Key Data : Yields typically range from 70–90% when using anhydrous solvents (DMF, THF) and stoichiometric control of isothiocyanate derivatives .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using ORTEP-III software (with GUI enhancements in ORTEP-3) provides precise bond-length/angle measurements . Complementary techniques include NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., NH₂ at ~3400 cm⁻¹, triazole C=N at ~1600 cm⁻¹) .
- Data Interpretation : Crystallographic data should match computational models (e.g., density functional theory, DFT) with <0.05 Å deviations in bond lengths .
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Methodology : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The compound’s thiourea moiety may hydrolyze in acidic/basic conditions, requiring inert atmospheres (N₂/Ar) and desiccants during storage .
- Key Findings : Degradation products include 4-isopropyl-1,2,4-triazole-3-thiol (identified via LC-MS) .
Advanced Research Questions
Q. How does structural modification of the thiazole and triazole rings affect SIRT2 inhibition?
- Methodology : Replace the isopropyl group with bulkier substituents (e.g., phenoxyphenyl) and evaluate IC₅₀ values using fluorescence-based deacetylase assays. Molecular docking (AutoDock Vina) can predict binding affinity to SIRT2’s hydrophobic pocket .
- Data Contradictions : While phenoxyphenyl derivatives improve potency (IC₅₀ = 0.8 µM vs. 2.5 µM for parent compound), excessive bulkiness reduces solubility .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Methodology : Use QSAR models (e.g., SwissADME) to estimate logP (2.1–2.5), PSA (80–90 Ų), and bioavailability. MD simulations (GROMACS) assess membrane permeability .
- Validation : Compare in silico predictions with in vitro Caco-2 cell assays (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology : Conduct metabolite profiling (LC-HRMS) to identify active/inactive derivatives. For example, hepatic CYP3A4-mediated oxidation of the thiazole ring reduces efficacy in murine models .
- Solution : Co-administer CYP inhibitors (e.g., ketoconazole) or design prodrugs resistant to first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
